molecular formula C6H7NO B11772273 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B11772273
M. Wt: 109.13 g/mol
InChI Key: PEHYKUCHQNRCNN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[310]hexane-6-carbonitrile is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within a three-membered ring fused to a six-membered ring

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile is unique due to its specific combination of a nitrile group and a bicyclic structure containing an oxygen atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHYKUCHQNRCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C#N)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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